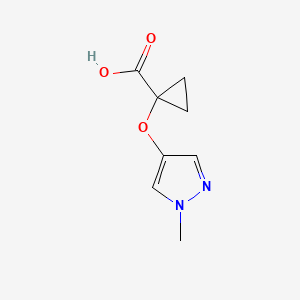![molecular formula C20H17ClN4O4S B2518494 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide CAS No. 942011-02-1](/img/structure/B2518494.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that may be related to various synthesized benzamide derivatives with potential biological activities. While the specific compound is not directly described in the provided papers, similar compounds with benzamide structures have been synthesized and evaluated for their biological activities, such as anticancer and antioxidant properties .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves condensation reactions between appropriate amine and acid or acid derivative components. For example, the synthesis of N-(1,3-dioxoisoindolin-2yl)benzamide was achieved by heating an ethanolic solution of 2-hydroxy-1H-isoindole-1,3(2H)-dione and 4-chloroaniline . Similarly, N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized by treating N-(benzoxazol-2-yl)hydrazinecarboxamide with different isatin derivatives . These methods suggest that the synthesis of the compound would likely involve a multi-step reaction, possibly starting with a benzodioxole derivative and incorporating a thiazole moiety through a condensation reaction.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques such as IR spectroscopy and NMR, as well as X-ray crystallography. For instance, the crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group . The structure is stabilized by a network of hydrogen bonds. These techniques would likely be employed to analyze the molecular structure of the compound , providing insights into its geometric parameters and intermolecular interactions.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, depending on their functional groups. The presence of reactive sites such as amide, thiazole, and ureido groups in the compound suggests that it could undergo reactions typical of these functionalities. For example, amides can be involved in condensation reactions to form peptides or polyamides, as demonstrated by the use of N,N'-carbonyldi[2(3H)-benzoxazolethione] as a condensing agent . The thiazole and ureido groups may also offer sites for further chemical modifications or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and methyl groups can affect these properties. For example, the introduction of electron-withdrawing groups such as halides has been shown to enhance the anticancer and antioxidant activities of benzamide derivatives . The specific physical and chemical properties of the compound would need to be determined experimentally, but they are likely to be consistent with those of similar benzamide-based compounds.
Wissenschaftliche Forschungsanwendungen
Synthetic Utilities and Derivatives
Synthetic Approaches and Biological Applications : Research has highlighted synthetic approaches for creating compounds like benzimidazoles, quinoxalines, and benzoxazoles from specific precursors, including o-phenylenediamines. These compounds, including azolylthiazoles, have been reviewed for their synthesis methods and biological applications, showing their potential in medicinal chemistry due to various pharmacological activities (M. Ibrahim, 2011).
Microwave-assisted Synthesis : The microwave-assisted synthesis of benzoxazole derivatives has shown to be effective in creating diverse compounds with significant pharmacological properties, including material science applications. This technique enhances the diversity and speed of research in modern chemistry (M. Özil & E. Menteşe, 2020).
Supramolecular Chemistry and Material Science
Ordering Moieties for Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives, related in structure and function to benzoxazoles, have been utilized in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized structures highlights their potential in creating new materials and therapeutic agents (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Therapeutic and Biological Potentials
Potential CNS Acting Drugs : Derivatives of benzimidazoles, imidazothiazoles, and imidazoles have shown potential in synthesizing more potent central nervous system (CNS) drugs. Research into modifying these compounds to enhance CNS penetrability and activity suggests a path for developing new therapies for CNS diseases (S. Saganuwan, 2020).
Advanced Glycation Endproducts (AGE) Inhibitors : Novel inhibitors of AGE, including certain benzothiazole derivatives, have been investigated for their therapeutic potential in diseases where AGE formation is implicated, such as diabetes and Alzheimer's disease. These compounds offer insights into designing inhibitors that can mitigate AGE-related pathologies (S. Rahbar & J. Figarola, 1999).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-11-17(18(26)22-9-12-5-6-15-16(7-12)29-10-28-15)30-20(23-11)25-19(27)24-14-4-2-3-13(21)8-14/h2-8H,9-10H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWRLWFXNMSOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2518421.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)

![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)

![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)
